![molecular formula C8H15NO2 B134570 3-(Aminomethyl)-5-methylhex-4-enoic acid CAS No. 216576-74-8](/img/structure/B134570.png)
3-(Aminomethyl)-5-methylhex-4-enoic acid
Overview
Description
3-(Aminomethyl)-5-methylhex-4-enoic acid is a compound of interest in the field of medicinal chemistry, particularly due to its anticonvulsant properties. It is structurally related to 4-aminohex-5-enoic acid, which is known to be a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain, suggesting its potential in neurological applications .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the asymmetric synthesis of (S)-4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, was achieved with excellent enantioselectivity from L-glutamic acid, which could provide insights into the synthesis of this compound . Additionally, the enzymatic resolution of methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate using lipase-assisted acylation indicates the potential for enantioselective synthesis methods for related compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds have been studied. For example, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by various spectroscopic methods, and its vibrational wavenumbers were computed using quantum chemical methods . These techniques could be applied to this compound to gain a deeper understanding of its structure.
Chemical Reactions Analysis
The chemical behavior of this compound can be inferred from studies on similar compounds. The irreversible inhibition of mammalian 4-aminobutyrate aminotransferase by 4-amino-hex-5-enoic acid, due to its substrate analog nature, suggests that this compound could also participate in similar enzyme inhibition reactions .
Physical and Chemical Properties Analysis
A specific and sensitive method for the measurement of (S)-3-(aminomethyl)-5-methylhexanoic acid in biological fluids was developed, indicating the compound's stability and suitability for quantitative analysis in plasma and milk . This suggests that this compound may have similar stability and could be measured using comparable techniques.
Scientific Research Applications
Enantioselective Synthesis
A significant application of 3-(Aminomethyl)-5-methylhex-4-enoic acid involves its enantioselective synthesis. Burk et al. (2003) developed a concise synthesis process using asymmetric hydrogenation as the key step, demonstrating high efficiency and purity in the final product (Burk et al., 2003).
Synthesis of Labelled Compounds
Jessen, Selvig, and Valsborg (2001) explored a novel method for synthesizing N-protected 14C-labelled analogues of this compound. This method is crucial for research requiring radiolabeled compounds for tracing and analysis purposes (Jessen, Selvig, & Valsborg, 2001).
Biosynthesis Studies
Research by Fowden and Mazelis (1971) on Aesculus californica revealed insights into the biosynthesis of 2-amino-4-methylhex-4-enoic acid, using 14C-labelled precursors. This study contributes to understanding the natural biosynthetic pathways of this compound (Fowden & Mazelis, 1971).
Chemical Rearrangements
Ansell, Emmett, and Grimwood (1969) investigated the skeletal rearrangements occurring in related compounds, like 4-methylhex-4-enoic acid, during processes like lactonisation and acylation. Such studies are crucial in understanding the chemical behavior of structurally similar compounds (Ansell, Emmett, & Grimwood, 1969).
Characterization of Amino Acids
Fowden (1968) isolated and characterized several amino acids from Aesculus californica, including 2-amino-4-methylhex-4-enoic acid. This work contributes to the broader understanding of amino acids in various biological species (Fowden, 1968).
Catalytic Hydrogenation Studies
Crombie, Jenkins, and Roblin (1975) conducted a detailed study on the palladium-catalysed hydrogenation of related compounds. Their research provides insight into the conversion of molecular dissymmetry, which is fundamental in understanding the chemical reactions of similar compounds (Crombie, Jenkins, & Roblin, 1975).
Photoisomerizations Studies
Childs et al. (1983) examined the photoisomerizations of compounds related to this compound, shedding light on the behavior of these compounds under different light conditions (Childs et al., 1983).
Amino Acids in Hallucinogenic Species
Gellert, Halpern, and Rudzats (1973) isolated amino acids, including 2-amino-4-methylhex-5-enoic acid, from a hallucinogenic Boletus species. This research is significant for understanding the chemical composition of psychoactive plants (Gellert, Halpern, & Rudzats, 1973).
Mass Spectrometry of δ-Lactones
Urbach, Stark, and Nobuhara (1972) focused on the mass spectra of δ-lactones of related hydroxy-2-enoic acids, an essential technique for the characterization and identification of similar compounds (Urbach, Stark, & Nobuhara, 1972).
Synthesis of Pregabalin
Yan Huang (2009) proposed a method for synthesizing (S)-(+)-(aminomethyl)-5-methylhexanoic acid, a pharmacologically active isomer of this compound. This method is significant for pharmaceutical applications (Huang, 2009).
Isolation of Process Impurity
Prakash et al. (2015) developed cost-effective methods for isolating this compound as a process impurity of Pregabalin, demonstrating the importance of purity in pharmaceutical production (Prakash et al., 2015).
Substrate Specificities in Enzyme Studies
Anderson and Fowden (1970) investigated the substrate specificities of phenylalanyl-tRNA synthetases in Aesculus species, contributing to the understanding of enzyme-substrate interactions (Anderson & Fowden, 1970).
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes involved in amino acid metabolism, such as delta-aminolevulinic acid dehydratase .
Mode of Action
It’s plausible that it could interact with its targets, leading to changes in the enzymatic activity and subsequently affecting the metabolic processes within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence the glycine cleavage system, a fundamental component of life, widely existing in microbes, plants, animals, and humans .
Pharmacokinetics
The pharmacokinetics of similar compounds often involve processes such as absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .
Result of Action
Similar compounds often have significant effects on cellular metabolism, particularly in pathways involving amino acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Future Directions
The integration of boronic acid with peptides, which “3-(Aminomethyl)-5-methylhexanoic acid” is a derivative of, has led to broad applications. These include the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .
properties
IUPAC Name |
3-(aminomethyl)-5-methylhex-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILHQHHDJPATCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=O)O)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649498 | |
Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216576-74-8 | |
Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216576748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(AMINOMETHYL)-5-METHYLHEX-4-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7U7G262K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid, a process impurity of Pregabalin?
A1: Research suggests that Simulated Moving Bed (SMB) chromatography is the most cost-effective method for isolating this compound. This continuous chromatography technique allows for the generation of large quantities of the impurity in a short period. [] A study successfully utilized SMB with eight reversed-phase columns to separate this compound, achieving over 90% purity in the raffinate outlet stream. [] This method proves advantageous compared to preparative HPLC and flash LC for isolating this specific compound.
Q2: Can this compound and 3-(Aminomethyl)-5-methylhex-5-enoic acid be used as reference standards, and what is their significance?
A2: Yes, both this compound (also known as Pregabalin-4-eliminate) and 3-(Aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate) can serve as reference markers and standards. [] These compounds are valuable in determining the purity of Pregabalin. [] This highlights their importance in analytical chemistry and pharmaceutical quality control for ensuring the quality and safety of Pregabalin production.
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